N-(2-aminopyridin-4-yl)acetamide
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Overview
Description
“N-(2-aminopyridin-4-yl)acetamide” is an organic compound . It is also known as "2-ACETAMINO-4-AMINOPYRIDINE" .
Synthesis Analysis
The synthesis of “N-(2-aminopyridin-4-yl)acetamide” and its derivatives has been the subject of various studies . For instance, one study investigated the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Another study focused on the synthesis of novel 2-amino-N-pyrimidin-4-yl acetamides as hA2A receptor antagonists .
Molecular Structure Analysis
The molecular structure of “N-(2-aminopyridin-4-yl)acetamide” has been analyzed using various techniques . The InChI code for this compound is "1S/C7H9N3O/c1-5 (11)10-7-4-6 (8)2-3-9-7/h2-4H,1H3, (H3,8,9,10,11)" .
Chemical Reactions Analysis
“N-(2-aminopyridin-4-yl)acetamide” has been studied for its chemical reactions. For example, one study identified it as a potent hA2A receptor antagonist with excellent aqueous solubility .
Scientific Research Applications
Molecular Structure and Bioactivity
- N-(5-Aminopyridin-2-yl)acetamide (APA), a similar molecule to N-(2-aminopyridin-4-yl)acetamide, has been studied for its structural and bioactive properties. Using density functional theory, researchers have explored its molecular structure, vibrational frequencies, and electronic properties. Molecular docking analysis indicated potential antidiabetic properties, suggesting APA could inhibit diabetic nephropathy (Asath et al., 2016).
Chemical Synthesis and Rearrangement
- The synthesis of pyridin-4-yl α-substituted acetamide products, which include N-(2-aminopyridin-4-yl)acetamide, has been achieved through reactions involving 3-halo-4-aminopyridines, acyl chlorides, and triethylamine. This process involves a rearrangement reaction with a presumed N-acylated intermediate and nucleophilic aromatic substitution (Getlik et al., 2013).
Corrosion Inhibition
- Derivatives of N-(pyridin-2-yl)acetamide, including those with aminopyridine structures, have been synthesized and tested as corrosion inhibitors. These compounds demonstrated significant inhibition efficiencies in both acidic and mineral oil media, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).
Antiallergic Properties
- N-(Pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to N-(2-aminopyridin-4-yl)acetamide, have been synthesized and evaluated as antiallergic agents. One such compound demonstrated significant potency in inhibiting histamine release and interleukin production, indicating its potential as an antiallergic therapeutic (Menciu et al., 1999).
Antimicrobial Activity
- The synthesis of novel sulphonamide derivatives, including those with aminopyridine structures, has shown promising antimicrobial activities. These findings suggest the potential of N-(2-aminopyridin-4-yl)acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis of Heterocyclic Derivatives
- Various reactions involving N-(pyridin-2-yl)acetamide derivatives have been explored for synthesizing novel heterocyclic compounds. These include reactions with aromatic aldehydes and thionyl chloride, leading to the formation of diverse structures with potential pharmaceutical applications (Mobinikhaledi et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-(2-aminopyridin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRGWGUXUGTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminopyridin-4-yl)acetamide |
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